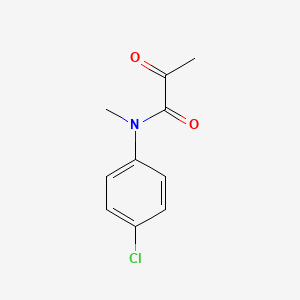![molecular formula C11H14N4O B14589904 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-88-2](/img/structure/B14589904.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with a pyrrolidine moiety and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile attacking an electrophilic center on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
化学反应分析
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents on the pyrazine ring.
科学研究应用
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ethoxy group may contribute to the compound’s solubility and overall pharmacokinetic profile.
相似化合物的比较
Similar Compounds
6-[2-(Pyrrolidin-1-yl)ethoxy]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-[2-(Pyrrolidin-1-yl)ethoxy]benzene-2-carbonitrile: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is unique due to the presence of both the pyrazine ring and the pyrrolidine moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups may result in enhanced biological activity and specificity for certain molecular targets.
属性
CAS 编号 |
61274-88-2 |
|---|---|
分子式 |
C11H14N4O |
分子量 |
218.26 g/mol |
IUPAC 名称 |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c12-7-10-8-13-9-11(14-10)16-6-5-15-3-1-2-4-15/h8-9H,1-6H2 |
InChI 键 |
LIQWKWGIZZBVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
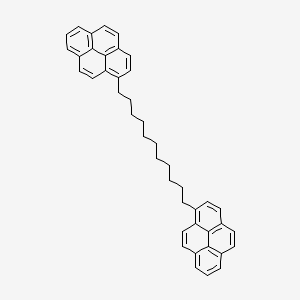
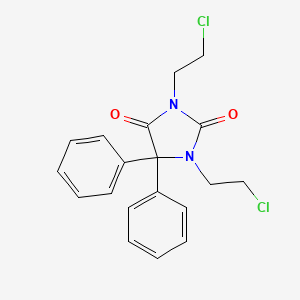
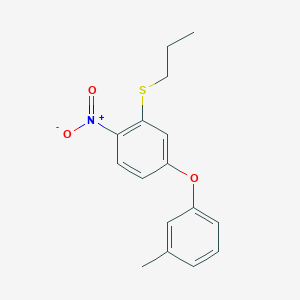
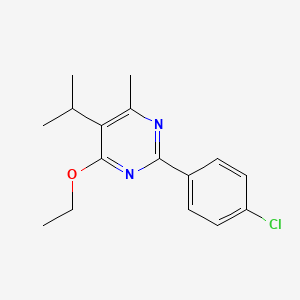
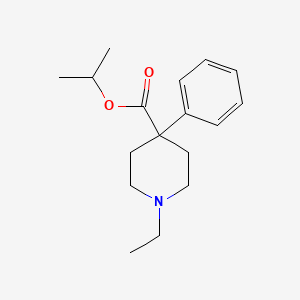
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
